Pre-084

Übersicht

Beschreibung

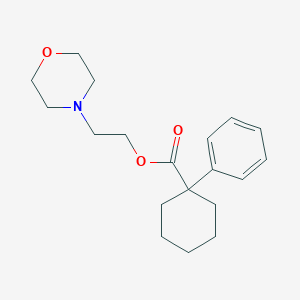

Pre-084 is an organic compound belonging to the class of morpholines. It is known for its unique structure, which includes a morpholine ring attached to an ethyl chain, which is further connected to a phenylcyclohexane carboxylate group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pre-084 typically involves the reaction of 1-phenylcyclohexanecarboxylic acid with 2-(4-morpholino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Pre-084 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Cognitive Disorders

PRE-084 has been extensively studied for its effects on cognitive functions and neurodegenerative diseases:

- Alzheimer's Disease : Research indicates that this compound can attenuate β-amyloid-induced cell death and improve learning deficits in mouse models of Alzheimer's disease. It has been shown to decrease tau hyperphosphorylation and protect mitochondrial function, suggesting a multifaceted role in combating Alzheimer's pathology .

- Parkinson's Disease : In models of Parkinsonism, this compound improved motor functions and increased dopaminergic fiber density in striatal regions, indicating its potential as a restorative agent in neurodegenerative disorders .

Cellular Models

In vitro studies have demonstrated that this compound enhances cell survival in neuronal models expressing mutant huntingtin proteins associated with Huntington's disease. The compound upregulates cellular antioxidants and reduces oxidative stress, highlighting its protective role against neurodegeneration .

Cardioprotective Effects

This compound has shown promise in cardioprotection by mitigating ischemic injury and improving endothelial function. Studies suggest that activation of sigma-1 receptors can reduce myocardial injury following ischemia-reperfusion events, potentially through mechanisms involving anti-inflammatory pathways and the modulation of oxidative stress .

Renal Applications

Recent studies have indicated that this compound may ameliorate kidney injury by reducing endoplasmic reticulum stress. In models of adenine-induced kidney injury, this compound treatment resulted in lower levels of ER stress markers and improved renal function .

Summary of Case Studies

The following table summarizes key findings from various studies involving this compound:

Wirkmechanismus

The compound exerts its effects by modulating intracellular calcium signaling. It binds to sigma-1 receptors, which are involved in the regulation of calcium ion channels. This binding leads to changes in the intracellular calcium concentration, affecting various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pre-084 hydrochloride: A derivative with similar sigma receptor binding properties.

1-Phenylcyclohexanecarboxylic acid 2-(4-morpholinyl)ethyl ester: Another compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its high selectivity for sigma-1 receptors and its ability to modulate calcium signaling without affecting other receptor systems .

Biologische Aktivität

Pre-084 is a selective sigma-1 receptor (σ1R) agonist that has garnered attention for its potential neuroprotective effects across various neurological conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different models, and relevant research findings.

This compound primarily exerts its effects through the activation of sigma-1 receptors, which are implicated in various cellular processes, including:

- Antioxidant Response : this compound enhances the expression of antioxidant proteins and reduces oxidative stress by upregulating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role in pathology .

- Neuroprotection : The compound has been shown to protect neuronal cells from apoptosis and promote cell survival in the presence of toxic proteins associated with conditions like Huntington's disease and amyotrophic lateral sclerosis (ALS) .

Efficacy in Neurological Models

This compound has been evaluated in several preclinical models, demonstrating varying degrees of efficacy:

Case Studies and Research Findings

- Huntington's Disease Model :

- ALS Model :

- Alzheimer's Disease :

Potential Adverse Effects

While this compound shows promise as a neuroprotective agent, some studies have reported negative impacts under certain conditions:

- In spinal cord injury models, this compound did not improve motor recovery outcomes compared to controls, indicating that its effects may be context-dependent .

- Additionally, it has been noted that this compound did not ameliorate seizure activity in various animal models, highlighting the need for further investigation into its safety profile across different neurological disorders .

Eigenschaften

IUPAC Name |

2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHKZUBCUZVZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)C(=O)OCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160819 | |

| Record name | 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138847-85-5 | |

| Record name | 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138847-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Morpholino)ethyl-1-phenylcyclohexane-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138847855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRE-084 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74BW8WG2MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.